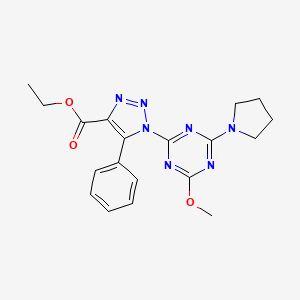![molecular formula C17H19N9O3S B11498473 2-(5-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-3-nitro-1H-1,2,4-triazol-1-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B11498473.png)
2-(5-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-3-nitro-1H-1,2,4-triazol-1-yl)-1-(piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(5-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic molecule that features multiple functional groups, including a tetrazole ring, a nitro group, a triazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of an aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using piperidine and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrazole ring.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group results in the formation of an amine.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound’s potential bioactivity can be explored. The presence of the tetrazole and triazole rings suggests that it may have applications as an enzyme inhibitor or receptor ligand.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. The nitro group and piperidine ring are common features in many pharmacologically active compounds.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(5-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The nitro group could be involved in redox reactions, while the tetrazole and triazole rings could participate in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL: This compound shares the tetrazole ring and methylphenyl group but lacks the additional functional groups.
3-NITRO-1H-1,2,4-TRIAZOLE: This compound shares the triazole ring and nitro group but lacks the tetrazole and piperidine rings.
1-(PIPERIDIN-1-YL)ETHAN-1-ONE: This compound shares the piperidine ring but lacks the tetrazole, triazole, and nitro groups.
Uniqueness
The uniqueness of 2-(5-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE lies in its combination of multiple functional groups, which confer a range of chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C17H19N9O3S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-[5-[1-(4-methylphenyl)tetrazol-5-yl]sulfanyl-3-nitro-1,2,4-triazol-1-yl]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C17H19N9O3S/c1-12-5-7-13(8-6-12)25-17(19-21-22-25)30-16-18-15(26(28)29)20-24(16)11-14(27)23-9-3-2-4-10-23/h5-8H,2-4,9-11H2,1H3 |
InChI Key |
TUIDVNSRFYCQSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SC3=NC(=NN3CC(=O)N4CCCCC4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-yl)-9H-fluorene-2-sulfonamide](/img/structure/B11498394.png)
![2'-amino-7',7'-dimethyl-2,5'-dioxo-1'-(pyridin-3-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11498405.png)

![N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclohexanecarboxamide](/img/structure/B11498432.png)
![1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B11498438.png)
![5-chloro-3-cyano-4,6-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}pyridine-2-sulfonamide](/img/structure/B11498440.png)
![N-benzyl-6-bromo-1-ethyl-2-oxo-1-(phenylcarbonyl)-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide](/img/structure/B11498447.png)

![7-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11498469.png)
![4-{5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11498478.png)
![N-[1-benzyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-phenylpropanamide](/img/structure/B11498482.png)
![3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenyl-2-propanoylcyclohex-2-en-1-one](/img/structure/B11498490.png)
![N-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide](/img/structure/B11498504.png)
![ethyl 1-(furan-2-ylmethyl)-2-methyl-5-oxo-4-[(phenylcarbonyl)amino]-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11498509.png)
